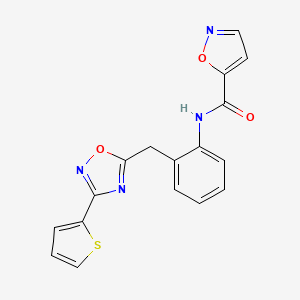

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide is an intricate organic compound featuring a blend of various heterocyclic structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide typically begins with the preparation of intermediate compounds. These involve a series of reactions such as cyclization, condensation, and functional group transformations.

Cyclization Reaction: Starting materials undergo a cyclization reaction to form the 1,2,4-oxadiazole ring.

Condensation Reaction: The thiophen-2-yl group is introduced through a condensation reaction, followed by a subsequent functionalization of the phenyl ring.

Industrial Production Methods

Industrial production often leverages flow chemistry to scale up the synthesis. This includes continuous flow reactions that improve the yield and purity of the final product, while ensuring consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound undergoes oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert it into different reduced forms.

Substitution: It participates in nucleophilic substitution reactions, which can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation Reagents: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reagents like lithium aluminum hydride are often employed.

Substitution Reagents: Typical reagents for substitution include sodium hydride and halogenating agents.

Major Products

The major products from these reactions include a range of derivatives that retain the core heterocyclic structures, yet exhibit diverse functionalities suitable for various applications.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, the compound serves as a building block for more complex molecules, aiding in the study of reaction mechanisms and synthetic pathways.

Biology

In biological research, it is used to probe biochemical pathways and can be a template for designing inhibitors or activators of specific enzymes or receptors.

Medicine

The compound's potential therapeutic properties, such as anti-inflammatory or anticancer activities, are being explored in medicinal chemistry.

Industry

In materials science, it is investigated for use in the development of new materials, such as polymers or nanomaterials with specific properties.

Mecanismo De Acción

The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors. The heterocyclic rings play a crucial role in its interaction with these targets, facilitating or inhibiting biological processes.

Molecular Targets: Potential targets include various enzymes involved in metabolic pathways.

Pathways: It modulates pathways by either activating or inhibiting specific steps, affecting the overall biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide

N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide

Unique Features

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide is distinguished by the presence of the thiophen-2-yl group, which imparts unique electronic and steric properties, influencing its reactivity and interactions compared to compounds with different heterocyclic groups.

That's your deep dive into this compound

Actividad Biológica

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures including isoxazole and oxadiazole moieties, which are known for their pharmacological significance. The IUPAC name is N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-isoxazole-5-carboxamide. The molecular formula is C17H12N4O3S with a molecular weight of 356.37 g/mol.

Synthesis

The synthesis of this compound typically involves:

- Cyclization : Formation of the oxadiazole ring from appropriate precursors.

- Condensation : Introduction of the thiophen group via condensation reactions.

- Functionalization : Modifying the phenyl ring to achieve the desired compound.

These steps can be optimized for yield and purity using techniques such as flow chemistry for industrial applications .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in vitro against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 9.27 |

| Colon adenocarcinoma (Caco-2) | 2.76 |

| Renal cancer (RXF 486) | 1.143 |

These findings suggest that the compound may inhibit tumor growth effectively, particularly in renal and cervical cancers .

Antiviral Activity

The compound's oxadiazole moiety has been linked to antiviral properties. Studies have demonstrated its potential as an inhibitor of dengue virus polymerase, exhibiting submicromolar activity against all four serotypes of the virus . This positions it as a candidate for further development in antiviral therapies.

Other Biological Activities

In addition to anticancer and antiviral effects, compounds containing oxadiazole structures have been reported to possess various other biological activities:

- Antimicrobial : Effective against a range of bacteria and fungi.

- Anti-inflammatory : Inhibits pathways involved in inflammation.

- Analgesic : Provides pain relief in animal models.

Case Studies

A notable study focused on the synthesis and biological evaluation of oxadiazole derivatives, highlighting their potential against multiple disease targets:

-

Study on Anticancer Activity :

- Researchers synthesized a series of oxadiazole derivatives and tested them against human cancer cell lines.

- Results indicated that modifications to the thiophen group enhanced cytotoxicity.

- Antiviral Evaluation :

Propiedades

IUPAC Name |

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3S/c22-17(13-7-8-18-23-13)19-12-5-2-1-4-11(12)10-15-20-16(21-24-15)14-6-3-9-25-14/h1-9H,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCPJOGGGSDUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.